(2R)-2-Acetamido-3-methoxypropanoic acid
(2R)-2-Acetamido-3-methoxypropanoic acid
Brand Name:
Vulcanchem
CAS No.:
196601-67-9
VCID:
VC0110490
InChI:
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
SMILES:
CC(=O)NC(COC)C(=O)O
Molecular Formula:
C6H11NO4
Molecular Weight:
161.16 g/mol
(2R)-2-Acetamido-3-methoxypropanoic acid
CAS No.: 196601-67-9
Reference Standards
VCID: VC0110490
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
CAS No. | 196601-67-9 |
---|---|
Product Name | (2R)-2-Acetamido-3-methoxypropanoic acid |
Molecular Formula | C6H11NO4 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | (2R)-2-acetamido-3-methoxypropanoic acid |
Standard InChI | InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
Standard InChIKey | SDNGNSKFWTZCJG-RXMQYKEDSA-N |
Isomeric SMILES | CC(=O)N[C@H](COC)C(=O)O |
SMILES | CC(=O)NC(COC)C(=O)O |
Canonical SMILES | CC(=O)NC(COC)C(=O)O |
Synonyms | N-Acetyl-O-methyl-D-serine; (R)-2-(Acetylamino)-3-methoxypropionic Acid |
PubChem Compound | 10558933 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume